(5S)-5-(bromomethyl)-4-methylmorpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of 5s 5 Bromomethyl 4 Methylmorpholin 3 One
Strategies for Enantiopure Morpholinone Construction
The construction of enantiopure morpholinones is principally achieved through three main strategies: utilizing the chiral pool, applying asymmetric catalysis, or developing diastereoselective pathways. Each approach offers distinct advantages in controlling the stereochemical outcome of the synthesis.
Chiral Pool Approaches and Precursor Selection
Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is efficient because the chirality is already present in the starting material, often obviating the need for complex asymmetric induction steps. wikipedia.org For the synthesis of (5S)-5-(bromomethyl)-4-methylmorpholin-3-one, the key is to select a precursor where the stereocenter that will become the C5 position is already established in the correct (S) configuration.
Potential precursors from the chiral pool include:
Amino Acids: (S)-amino acids, such as (S)-serine or (S)-aspartic acid, can be chemically modified to serve as foundational building blocks. For instance, the side chain of serine contains a hydroxymethyl group that could potentially be converted to the target bromomethyl moiety.
Amino Alcohols: Enantiopure 1,2-amino alcohols are highly valuable precursors. A suitable starting material would be an (S)-configured amino alcohol bearing an additional functional group that can be elaborated into the bromomethyl side chain.
The selection of the precursor is critical as it dictates the subsequent synthetic route. The chosen molecule must not only possess the correct stereochemistry but also contain appropriate functional groups for ring closure and N-methylation to form the final morpholin-3-one (B89469) structure.
Asymmetric Catalysis in Morpholinone Ring Formation
Asymmetric catalysis has emerged as a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst. acs.org This methodology is highly versatile and can provide access to a wide range of enantiomerically enriched morpholinones. nih.govorganic-chemistry.org
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven effective in catalyzing the enantioselective synthesis of morpholinones. nih.govacs.org These reactions often proceed through a domino [4+2] heteroannulation, where the chiral acid catalyst orchestrates the spatial orientation of the reactants to favor the formation of one enantiomer over the other. nih.govacs.org
A common approach involves the reaction of glyoxals with 2-aminoethanols. researchgate.net The chiral phosphoric acid activates the substrates and facilitates a cascade of reactions, including the formation of a cyclic hemiacetal, followed by a rearrangement (such as an aza-benzilic ester rearrangement) to yield the C3-substituted morpholinone core with high enantioselectivity. nih.govacs.org While this method typically establishes stereocenters at the C3 position, modifications to substrates could potentially be adapted to control the stereochemistry at other positions. researchgate.netacs.org This type of catalysis is noted for its ability to create complex structures from simple, linear precursors in an atom-economical fashion. nih.gov
| Catalyst Type | Substrates | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid (CPA) | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Domino [4+2] heteroannulation / aza-benzilic ester rearrangement | Generally High | nih.govacs.org |
| Spinol Phosphoric Acid (SPA) | Phenol-tethered homopropargyl amines | Asymmetric dearomatization | Up to >99% | nih.gov |
Transition metal catalysis offers a diverse set of tools for the stereoselective synthesis of heterocyclic compounds, including morpholinones. rsc.org Various metals, such as rhodium, palladium, platinum, and copper, can catalyze cyclization reactions with high levels of stereocontrol. rsc.orgnih.govnih.gov
Key metal-catalyzed strategies include:
Asymmetric Hydrogenation: Rhodium-bisphosphine catalysts have been successfully used for the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org
Copper-Promoted Oxyamination: This method involves the intramolecular addition of an alcohol and an intermolecular addition of an amine across an alkene. It provides direct access to functionalized morpholines, often with high diastereoselectivity, by forming vicinal amino alcohol functionalities within the ring structure. nih.gov
Palladium-Catalyzed Tandem Allylic Substitution: This approach can construct the morpholine ring by performing two sequential allylic substitution reactions, though achieving high enantioselectivity can be challenging. acs.org
Platinum-Catalyzed Cycloisomerization: Platinum catalysts can facilitate the cyclization of substrates like propargylic alcohols to form highly substituted heterocycles, including pyrrolones and indolizinones, with a high degree of stereoselectivity through chirality transfer. nih.gov
| Metal Catalyst | Reaction Type | Substrate Example | Key Feature | Reference |
| Rhodium (Rh) | Asymmetric Hydrogenation | Unsaturated Morpholines | High yields and enantioselectivities (up to 99% ee) | rsc.org |
| Copper (Cu) | Oxyamination | β-hydroxy N-allylsulfonamides | Direct synthesis of aminomethyl-functionalized morpholines | nih.gov |
| Palladium (Pd) | Tandem Allylic Substitution | Acyclic precursors | Construction of morpholine and piperazine (B1678402) rings | acs.org |
| Platinum (Pt) | Cycloisomerization / 1,2-Migration | Pyridine propargylic alcohols | Efficient chirality transfer to form enantioenriched products | nih.gov |
Diastereoselective Synthesis Pathways
Diastereoselective synthesis is employed when multiple stereocenters are created in a single reaction. The goal is to control the relative configuration of these new stereocenters. This can be achieved by using a chiral starting material (substrate control) or a chiral reagent/catalyst (reagent control) to influence the formation of subsequent stereocenters.
For the synthesis of a C5-substituted morpholinone, a diastereoselective approach might involve the cyclization of a chiral precursor that already contains the (S)-configured center. During the ring-forming reaction, this existing stereocenter directs the formation of any new stereocenters in a predictable manner, leading to a specific diastereomer. For example, recent developments in photocatalysis have enabled the diastereoselective annulation of readily available materials to form tri- and tetra-substituted morpholines with high stereocontrol. acs.org Similarly, copper-promoted oxyamination of chiral N-allylsulfonamides derived from L-phenylalanine has been shown to produce 2-aminomethyl morpholines with high levels of diastereoselectivity. nih.gov
Introduction of the Bromomethyl Moiety at the C5 Position
The introduction of the bromomethyl group at the C5 position is a crucial step in the synthesis of the target molecule. This functionalization can be approached in two primary ways: installing the group before cyclization (a "functional group handle" approach) or after the morpholinone ring has been formed.
Given the challenges of selectively functionalizing the C5 position of a pre-formed morpholinone ring, a more common and controlled strategy involves incorporating a precursor to the bromomethyl group into the acyclic starting material. This typically involves using a starting material that contains a protected alcohol, such as a hydroxymethyl (-CH₂OH) group, at the position destined to become C5.
A plausible synthetic sequence would be:
Start with a Chiral Precursor: Select a chiral molecule, such as an amino alcohol derivative, that already contains the (S)-stereocenter and a protected hydroxymethyl group (e.g., -CH₂OTBDMS or -CH₂OBn).
Construct the Morpholinone Ring: Perform the N-methylation and cyclization reactions to form the 4-methylmorpholin-3-one (B1589659) ring while the hydroxymethyl group remains protected.
Deprotection: Remove the protecting group to reveal the primary alcohol at the C5 position, yielding (5S)-5-(hydroxymethyl)-4-methylmorpholin-3-one.
Bromination: Convert the resulting alcohol to the corresponding bromide. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃), or N-bromosuccinimide (NBS).
This stepwise approach ensures that the desired stereochemistry is locked in from the beginning and provides a reliable method for introducing the bromomethyl functionality at the final stage of the synthesis.
Halogenation Methodologies for Chiral Centers
The introduction of a halogen atom to create a chiral center is a fundamental transformation in asymmetric synthesis. nih.gov A variety of methods have been developed to achieve stereocontrolled halogenation, which are broadly categorized based on the reaction mechanism and the nature of the substrate. nih.gov
One common and effective strategy is the SN2 displacement of a chiral secondary alcohol. nih.gov This method relies on the stereospecific nature of the SN2 reaction, where the incoming halide nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at that center. For this to be effective, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or triflate.
Another powerful technique is the halofunctionalization of alkenes, particularly halocyclization reactions. In this approach, an electrophilic halogen species (like Br+ from Br2 or N-bromosuccinimide) reacts with an alkene that has a tethered internal nucleophile, such as a hydroxyl or amino group. The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent intramolecular attack by the nucleophile occurs in a stereospecific anti-addition fashion, leading to the formation of a heterocyclic ring with newly formed stereocenters. The stereochemistry of the final product is dictated by the geometry of the alkene and the facial selectivity of the initial halonium ion formation.
For substrates like epoxides, nucleophilic ring-opening with halide ions provides a highly stereoselective route to halohydrins. nih.gov This reaction also proceeds via an SN2 mechanism, with the halide attacking one of the electrophilic carbon atoms of the epoxide, resulting in anti-stereochemistry between the newly formed C-X and C-O bonds. nih.gov
Stereochemical Control during Bromination
Achieving stereochemical control during the bromination step is paramount for the synthesis of the target (5S) enantiomer. The mechanism of bromine addition to an alkene typically proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome. masterorganicchemistry.comladykeanecollege.edu.in This intermediate blocks one face of the original double bond, forcing the subsequent nucleophilic attack by the bromide ion (or an internal nucleophile) to occur from the opposite face, resulting in an anti-addition. masterorganicchemistry.comladykeanecollege.edu.in
In the context of synthesizing substituted morpholinones, an electrophile-induced cyclization of a chiral N-allyl-β-amino alcohol is a highly effective strategy. The pre-existing stereocenter in the amino alcohol backbone directs the stereochemical outcome of the cyclization. The reaction is initiated by the addition of bromine across the allyl group's double bond, forming a bromonium ion. The intramolecular nucleophilic attack by the nitrogen or oxygen of the amino alcohol then proceeds in a stereocontrolled manner to form the morpholine ring. This intramolecular SN2-type reaction ensures a defined stereochemical relationship between the existing chiral center and the newly formed center bearing the bromomethyl group.
When a new chiral center is created by reacting an achiral, sp2-hybridized radical intermediate with bromine, a racemic mixture of enantiomers is typically formed. chemistrysteps.comlibretexts.org This is because the planar radical can be attacked by bromine from either face with equal probability. chemistrysteps.comlibretexts.org Therefore, to achieve stereoselectivity, the synthetic strategy must rely on substrate control, where an existing chiral center within the molecule directs the approach of the incoming bromine atom or influences the cyclization pathway.
N-Methylation Strategies for the Morpholinone Nitrogen
N-methylation of the morpholinone nitrogen is a key final step in the synthesis of this compound. The selection of the appropriate methylating agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-methylation or side reactions.
A variety of methylating agents can be employed for this transformation. Traditional reagents like methyl halides (e.g., methyl iodide) are effective but are also toxic. asianpubs.org A greener and safer alternative is dimethyl carbonate (DMC), which serves as an efficient methylating agent, often requiring elevated temperatures to achieve high conversion. asianpubs.org Studies on the N-methylation of morpholine with DMC have shown that yields of over 80% can be achieved under optimized conditions. asianpubs.orgresearchgate.net Another common and cost-effective C1 source is methanol, which can be used in the presence of suitable catalysts, such as supported metal catalysts (e.g., CuO–NiO/γ–Al2O3), to achieve high conversion and selectivity for the N-methylated product. researchgate.netgoogle.com
The choice of catalyst and reaction conditions significantly impacts the efficiency of N-methylation. For instance, continuous flow processes using mesoporous catalysts like Al-SBA-15 have been shown to achieve conversions up to 99% with high selectivity for the mono-methylated product. researchgate.net
| Methylating Agent | Catalyst/Conditions | Selectivity for N-Methylmorpholine | Conversion/Yield | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate | Autoclave, ≥140°C | 86% | 83% Yield | asianpubs.org |
| Methanol | CuO–NiO/γ–Al2O3 | 93.8% | 95.3% Conversion | researchgate.net |
| Methanol | Al-SBA-15 (Continuous Flow) | ~99% | ~99% Conversion | researchgate.net |
| Methanol | Supported Cu, Ni, Co, Pd, or Pt catalyst | Not specified | Up to 85% Yield | google.com |
Optimization of Synthetic Pathways for Enantiomeric Purity and Yield
Optimizing the synthetic pathway for this compound requires careful consideration of reaction conditions to maximize both the chemical yield and the enantiomeric purity of the final product. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral molecules.
The primary strategy for ensuring high enantiomeric purity is to start with a highly enantiomerically pure precursor. For instance, the synthesis of chiral morpholinones often begins with optically active amino acids or other readily available chiral pool materials. The stereochemical integrity of the starting material must be maintained throughout the synthetic sequence.
During the key stereocenter-forming step, such as the bromocyclization reaction, reaction parameters must be fine-tuned. This includes optimizing the temperature, solvent, and the choice of brominating agent to favor the desired stereochemical outcome and minimize side reactions that could lead to racemization or the formation of diastereomers.
After synthesis, the enantiomeric purity of the product must be accurately determined. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the method of choice for resolving and quantifying enantiomers. mdpi.com The development of a robust analytical method is essential for quality control and for guiding the optimization of the synthesis. nih.govnih.gov If the initial synthesis results in a product with insufficient enantiomeric purity, chiral resolution techniques can be employed. This involves separating the enantiomers, for example, by preparative chiral HPLC, to isolate the desired enantiomer with high purity. mdpi.com
| Parameter | Objective | Methodologies & Considerations | Reference |
|---|---|---|---|
| Starting Material | Ensure high initial enantiomeric purity | Use of enantiomerically pure precursors from the chiral pool (e.g., L-amino acids). | researchgate.net |
| Reaction Conditions (Bromination) | Maximize diastereoselectivity and yield | Control of temperature, solvent polarity, and choice of electrophilic bromine source. Low temperatures often enhance selectivity. | nih.gov |
| Reaction Conditions (N-Methylation) | Maximize yield and prevent side reactions | Selection of a selective methylating agent (e.g., DMC, Methanol/catalyst) and optimization of temperature and reaction time. | asianpubs.orgresearchgate.net |
| Purification | Isolate the desired product in high chemical purity | Flash chromatography, crystallization. | mdpi.com |
| Enantiomeric Purity Analysis & Enhancement | Accurately measure and improve enantiomeric excess (ee) | Development of chiral HPLC methods for analysis. Preparative chiral chromatography for resolution if necessary. | mdpi.comnih.gov |
Reactivity and Organic Transformations of 5s 5 Bromomethyl 4 Methylmorpholin 3 One
Nucleophilic Substitution Reactions of the Bromomethyl Group
The presence of a primary alkyl bromide in the form of the bromomethyl group makes this position highly susceptible to nucleophilic substitution reactions, predominantly following an SN2 mechanism.
SN2 Reaction Pathways and Stereoinversion/Retention Analysis
The reaction of (5S)-5-(bromomethyl)-4-methylmorpholin-3-one with nucleophiles is expected to proceed via a classical SN2 pathway. This mechanism involves a backside attack on the electrophilic carbon atom bearing the bromine atom. The nucleophile approaches the carbon from the side opposite to the carbon-bromine bond. This trajectory of attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (bromide ion) are positioned at the apical positions.
A key stereochemical consequence of the SN2 mechanism is the inversion of configuration at the reaction center. However, in the case of this compound, the substitution occurs at a prochiral center (the CH2Br group), which is adjacent to the C5 stereocenter. While the reaction at the bromomethyl carbon itself does not involve the breaking of any bonds at the C5 chiral center, the configuration of the product is directly linked to the starting material's chirality. The reaction, therefore, proceeds with retention of the (5S) configuration of the morpholinone ring. The stereochemical integrity of the C5 position is maintained throughout the substitution process.
Scope with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)
The bromomethyl group of this compound is expected to react with a wide array of nucleophiles, leading to the formation of diverse derivatives. The efficiency of these reactions will depend on the nucleophilicity of the attacking species and the reaction conditions employed.
Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as effective oxygen-based nucleophiles. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methoxymethyl derivative, while reaction with sodium acetate (B1210297) would produce the acetoxymethyl ester.
Nitrogen Nucleophiles: A variety of nitrogen-containing compounds, such as ammonia, primary and secondary amines, and azides, can be utilized. These reactions provide a route to aminomethyl derivatives, which are valuable intermediates in medicinal chemistry. For example, reaction with sodium azide, followed by reduction, would lead to the corresponding aminomethyl compound.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to react readily to form thioethers. For example, reaction with sodium thiophenoxide would yield the phenylthiomethyl derivative.
Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds. The reaction with sodium cyanide, for instance, would introduce a cyanomethyl group, which can be further elaborated into other functional groups like carboxylic acids or amines.
Below is an interactive data table illustrating the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product | Product Class |
| Methoxide | Sodium Methoxide | (5S)-5-(Methoxymethyl)-4-methylmorpholin-3-one | Ether |
| Azide | Sodium Azide | (5S)-5-(Azidomethyl)-4-methylmorpholin-3-one | Alkyl Azide |
| Thiophenoxide | Sodium Thiophenoxide | (5S)-4-Methyl-5-((phenylthio)methyl)morpholin-3-one | Thioether |
| Cyanide | Sodium Cyanide | 2-((5S)-4-Methyl-3-oxomorpholin-5-yl)acetonitrile | Nitrile |
| Malonate | Diethyl malonate, NaOEt | Diethyl 2-(((5S)-4-methyl-3-oxomorpholin-5-yl)methyl)malonate | Malonic Ester Derivative |
Influence of Chiral Environment on Regio- and Stereoselectivity
The chiral environment provided by the (5S)-configured morpholinone ring can play a significant role in reactions involving prochiral nucleophiles or in subsequent transformations of the substituted products. While the SN2 reaction at the bromomethyl group itself is not expected to be diastereoselective (as a new stereocenter is not formed), the presence of the existing C5 stereocenter can influence the facial selectivity of reactions at other sites in the molecule or in subsequent synthetic steps.
For example, if the substituent introduced via nucleophilic substitution contains a prochiral center, the chiral morpholinone backbone could potentially induce a degree of diastereoselectivity in reactions at that new center. The steric and electronic properties of the morpholinone ring can create a preferred orientation for the approach of reagents, leading to the preferential formation of one diastereomer over the other.
Reactions Involving the Morpholinone Ring System
The morpholinone ring itself contains a tertiary amide (a lactam) functional group, which offers additional avenues for chemical transformation.
Reactions at the Amide Carbonyl
The amide carbonyl group in the morpholinone ring is generally less reactive than ketones or esters towards nucleophiles due to the resonance donation from the nitrogen lone pair. However, under forcing conditions, it can undergo typical amide reactions.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, leading to the opening of the morpholinone ring. libretexts.orgyoutube.comyoutube.com Acid-catalyzed hydrolysis would yield a protonated amino acid derivative, while basic hydrolysis would result in the corresponding carboxylate salt. libretexts.orgyoutube.comyoutube.com
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com This transformation would convert the (5S)-5-(substituted-methyl)-4-methylmorpholin-3-one into the corresponding (3S)-3-(substituted-methyl)-4-methylmorpholine. This reaction provides a route to chiral substituted morpholines.
Transformations at the Nitrogen Atom
The nitrogen atom in the morpholinone ring is part of a tertiary amide and is therefore relatively unreactive. However, transformations are still conceivable.
N-Dealkylation: The N-methyl group could potentially be removed under specific dealkylation conditions, although this can be a challenging transformation. mdpi.com This would yield the corresponding N-H morpholinone.
Ring Opening and Re-cyclization: Under certain conditions, ring-opening at the amide bond followed by reaction at the nitrogen and subsequent re-cyclization could lead to various rearranged or functionalized heterocyclic systems.
Ring-Opening and Ring-Closure Reactions of the Morpholinone Core
The stability of the morpholinone ring in this compound is a critical factor in its synthetic utility. While the core structure is generally stable, it can undergo ring-opening and ring-closure reactions under specific conditions, allowing for the synthesis of diverse molecular architectures.
Research has shown that nucleophilic attack can lead to the cleavage of the morpholinone ring. For instance, strong nucleophiles may attack the carbonyl carbon, initiating a ring-opening cascade. The reversibility of such reactions has been noted, with the ring-closing to reform the thermodynamically stable morpholinone structure being a competing process. mdpi.com The use of small, potent nucleophiles can favor the ring-opened product, while bulkier reagents may face steric hindrance. mdpi.com
In some cases, the ring-opening of related heterocyclic systems can be reversible, with the equilibrium favoring the closed form upon removal of the ring-opening agent. mdpi.com This dynamic equilibrium can be exploited to generate transient reactive intermediates for subsequent transformations.
Ring-closing metathesis has also been employed as a powerful tool for the synthesis of functionalized cyclic structures from acyclic precursors. researchgate.net While not directly demonstrated on this compound itself, this methodology offers a potential pathway to construct the morpholinone core or related cyclic systems from appropriately designed diene precursors.
Metal-Catalyzed Cross-Coupling Reactions and Functionalization
The presence of a bromomethyl group on the this compound scaffold makes it an excellent candidate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling significant structural diversification.
Palladium-catalyzed Suzuki cross-coupling reactions, for example, are widely used to couple organoboron reagents with organic halides. nih.gov This methodology could be applied to this compound to introduce a wide range of aryl and heteroaryl substituents at the methyl position, thereby accessing a library of novel derivatives. The efficiency of such couplings can be influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net
Nickel-catalyzed Kumada cross-coupling presents another powerful method for forming carbon-carbon bonds, particularly with Grignard reagents. mdpi.com This approach could be utilized to couple various alkyl and aryl Grignard reagents with the bromomethyl group of the target compound. The stereospecificity of such reactions is a key consideration, especially given the chiral nature of the starting material. mdpi.com
The functionalization of the morpholinone scaffold through these cross-coupling reactions allows for the systematic modification of its properties. The introduction of different functional groups can modulate the compound's steric and electronic characteristics, which is crucial for applications in medicinal chemistry and materials science.
| Reaction Type | Catalyst | Coupling Partner | Potential Product |
| Suzuki Coupling | Palladium(0) | Arylboronic acid | (5S)-5-(Arylmethyl)-4-methylmorpholin-3-one |
| Kumada Coupling | Nickel(II) | Grignard reagent | (5S)-5-(Alkyl/Arylmethyl)-4-methylmorpholin-3-one |
| Stille Coupling | Palladium(0) | Organostannane | (5S)-5-(Vinyl/Arylmethyl)-4-methylmorpholin-3-one |
Derivatization and Functional Group Interconversions on the Scaffold
The this compound scaffold provides multiple sites for derivatization and functional group interconversions, allowing for the fine-tuning of its chemical and physical properties.
The bromomethyl group is a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions. For instance, reaction with thiolate ions can lead to the formation of the corresponding thioethers. nih.gov The nature of the thiolate—whether alkyl, aryl, or heteroaryl—can influence the reaction pathway, with some arylthiolates potentially proceeding through a single electron transfer (SET) mechanism. nih.gov
Furthermore, the bromine atom can be displaced by other nucleophiles such as carboxylates and phenols, leading to the formation of esters and ethers, respectively. smolecule.com These derivatizations can significantly alter the polarity and biological activity of the parent compound.
The morpholine (B109124) nitrogen can also be a site for derivatization. For example, in related morpholine-containing compounds, the nitrogen has been utilized in the formation of more complex structures, such as in the context of chiral derivatizing agents. nih.gov While the nitrogen in this compound is part of an amide linkage, its reactivity under specific conditions should not be entirely discounted.
Applications of 5s 5 Bromomethyl 4 Methylmorpholin 3 One As a Chiral Building Block
Synthesis of Complex Chiral Heterocycles
The rigid, chiral scaffold of (5S)-5-(bromomethyl)-4-methylmorpholin-3-one makes it an excellent starting point for the synthesis of complex heterocyclic systems. The presence of a reactive bromomethyl group, coupled with the inherent chirality of the morpholinone core, allows for a range of stereocontrolled transformations.
Construction of Spirocyclic Systems
Spirocycles, compounds containing two rings connected by a single common atom, are prevalent motifs in many natural products and pharmacologically active compounds. The defined stereochemistry of this compound can be effectively transferred to spirocyclic products. While specific examples detailing the direct use of this compound in the construction of spirocyclic systems are not extensively documented in readily available literature, its structural features lend themselves to such applications. For instance, the bromomethyl group can serve as an electrophilic handle for intramolecular cyclization reactions onto a suitably positioned nucleophile, thereby generating a spirocyclic junction. The stereochemical outcome of such a cyclization would be dictated by the absolute configuration of the starting morpholinone.
Formation of Fused Ring Systems
Fused ring systems, where two or more rings share two or more atoms, represent another important class of organic molecules. The synthetic utility of this compound can be extended to the formation of such systems. Similar to the construction of spirocycles, intramolecular reactions are a key strategy. For example, the bromomethyl group can participate in cyclization reactions with a nucleophilic center attached to the nitrogen atom or the carbon backbone of the morpholinone ring, leading to the formation of a new fused ring. The stereochemistry of the newly formed ring would be influenced by the chiral environment of the morpholinone core.
Incorporation into Advanced Intermediates for Complex Organic Targets
Beyond the direct synthesis of heterocyclic systems, this compound serves as a crucial intermediate in the synthesis of more elaborate molecular fragments destined for incorporation into complex target molecules.
Development of Chiral Amino Acid Derivatives
Non-proteinogenic amino acids are of significant interest in medicinal chemistry and peptide science. The chiral scaffold of this compound can be leveraged for the synthesis of novel chiral amino acid derivatives. The bromomethyl group can be converted into an amino group or a carboxylic acid precursor through various synthetic manipulations. The resulting amino acid would possess a defined stereochemistry at the α-carbon, inherited from the starting material.
A general synthetic approach could involve the nucleophilic displacement of the bromide with an azide, followed by reduction to the corresponding amine. Subsequent functional group manipulations would then yield the desired amino acid derivative. The specific nature of the resulting amino acid would depend on the subsequent chemical transformations performed on the morpholinone ring.
Stereoselective Construction of Polyfunctionalized Chains
The controlled synthesis of acyclic carbon chains with multiple stereocenters is a challenging yet essential task in organic synthesis. This compound can act as a chiral template to introduce stereochemistry into such chains. The bromomethyl group provides a reactive site for chain elongation, while the stereocenter at the C5 position of the morpholinone ring can direct the stereochemical outcome of subsequent reactions.
For example, the bromide can be displaced by a carbon nucleophile, extending the carbon chain. Further functionalization of the morpholinone ring and subsequent ring-opening could then release a polyfunctionalized acyclic chain with a controlled stereochemical configuration.
Use in Asymmetric Relay Catalysis
Asymmetric relay catalysis is a powerful strategy where the stereochemical information from a chiral catalyst is transferred through a series of reactions to a distant part of the substrate. While the direct application of this compound itself as a catalyst in this context is not well-documented, its derivatives have the potential to act as chiral ligands or auxiliaries in such processes.
The morpholinone scaffold can be modified to incorporate coordinating groups capable of binding to a metal center. The resulting chiral metal complex could then catalyze a variety of asymmetric transformations. The stereochemical environment provided by the chiral morpholinone backbone would be relayed to the substrate, inducing enantioselectivity in the catalytic cycle. The development of such catalytic systems based on this versatile chiral building block remains an area of potential research interest.
Stereochemical Investigations and Conformational Analysis
Determination of Absolute and Relative Stereochemistry
The precise spatial arrangement of atoms, or stereochemistry, at the chiral center (C5) in (5S)-5-(bromomethyl)-4-methylmorpholin-3-one defines its unique properties. Determining both the absolute configuration (the (S) designation) and the relative stereochemistry in relation to other atoms is achieved through powerful analytical methods.
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, revealing the precise positions of each atom and the covalent bonds between them.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of the (S)-configuration at the C5 stereocenter. It would also reveal bond lengths, bond angles, and the solid-state conformation of the morpholinone ring. However, a search of the scientific literature did not yield a specific crystal structure for this compound.
Table 1: Representative Crystal Data from X-ray Analysis (Note: This table is a template. No specific data is available for this compound.)
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₆H₁₀BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| Volume (ų) | Value |
In the absence of a crystal structure, various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed to deduce relative stereochemistry. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, helping to establish their relative orientation on the morpholinone ring.
Chiral Purity Assessment and Monitoring
Ensuring the enantiomeric purity of a single stereoisomer like this compound is crucial, as the other enantiomer, (5R)-5-(bromomethyl)-4-methylmorpholin-3-one, could have different properties. Chiral purity, or enantiomeric excess (e.e.), is quantified using specialized analytical techniques.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers and determining their purity. ljmu.ac.ukresearchgate.net The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times as they pass through the column. ljmu.ac.uk By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. The selection of the appropriate chiral column (e.g., polysaccharide-based) and mobile phase is critical for achieving baseline separation. researchgate.net
Table 2: Example Parameters for Chiral HPLC Method (Note: This table is a template. No specific method data is available for this compound.)
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | t₁ |
NMR spectroscopy can also be used to assess chiral purity through the use of chiral derivatizing agents or chiral solvating agents. These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of each enantiomer.
Conformational Preferences and Dynamics of the Morpholinone Ring
The six-membered morpholinone ring is not planar and can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. The substituents on the ring influence which conformation is most stable. Conformational analysis of the morpholinone ring in this compound would seek to identify the preferred conformation in solution. This is typically investigated using a combination of NMR spectroscopy and computational modeling. Advanced NMR experiments can determine coupling constants and NOEs that are dependent on the geometry of the ring, providing insight into its dominant conformation. cdnsciencepub.com
Computational Studies and Mechanistic Insights
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms, providing a balance between accuracy and computational cost. For (5S)-5-(bromomethyl)-4-methylmorpholin-3-one, DFT calculations can illuminate the energetic and geometric landscape of its potential chemical transformations.
Elucidation of Stereoselective Pathways
The stereochemistry of this compound is a critical determinant of its chemical and biological properties. DFT calculations are instrumental in understanding how this inherent chirality influences the stereochemical outcome of its reactions. By modeling the interactions of the morpholinone with other reagents, it is possible to map out the potential energy surfaces for the formation of different stereoisomeric products.
For instance, in a nucleophilic substitution reaction at the bromomethyl group, the approach of the nucleophile can be influenced by the stereocenter at the C5 position. DFT can be employed to calculate the activation energies for the pathways leading to different diastereomers, thereby predicting the diastereoselectivity of the reaction. The calculations would involve optimizing the geometries of the transition states for each pathway and comparing their relative energies. A lower activation energy for one pathway would suggest that the corresponding diastereomer is the kinetically favored product.
Transition State Analysis and Energy Profiles
A complete understanding of a reaction mechanism necessitates the characterization of its transition states and the construction of a detailed energy profile. For reactions involving this compound, DFT calculations can precisely locate the transition state structures, which are first-order saddle points on the potential energy surface. Vibrational frequency analysis is then used to confirm the nature of these stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition states are identified, an intrinsic reaction coordinate (IRC) calculation can be performed to connect the transition state to the corresponding reactants and products. This allows for the construction of a comprehensive reaction energy profile, which plots the energy of the system as a function of the reaction progress. This profile provides crucial information about the reaction, including the activation energies and the energies of any intermediates, which are essential for determining the reaction kinetics and mechanism.
Molecular Modeling and Conformational Landscape Exploration
The three-dimensional structure and flexibility of this compound are key to its reactivity. Molecular modeling techniques, including conformational searches and molecular dynamics simulations, can be used to explore the molecule's conformational landscape. The morpholin-3-one (B89469) ring can adopt various conformations, such as chair and boat forms, and the orientation of the bromomethyl and methyl groups can also vary.
A systematic conformational search can identify the low-energy conformers of the molecule. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This information is vital, as the reactivity of the molecule can be dependent on its ground-state conformation. For example, the accessibility of the bromomethyl group for a nucleophilic attack might differ significantly between different conformers.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is not only a tool for explaining known reactivity but also for predicting the outcomes of new, unexplored reactions. By applying DFT and other computational methods, it is possible to screen potential reactions of this compound and predict their feasibility and selectivity. nih.gov
For example, computational models can be used to predict the regioselectivity of a reaction involving the morpholinone ring. By calculating the energies of the transition states for attack at different positions on the ring, the most likely site of reaction can be identified. Similarly, the stereoselectivity of a novel reaction can be predicted by comparing the activation energies of the pathways leading to different stereoisomeric products. These predictions can guide the design of new synthetic strategies and the discovery of novel chemical transformations.
Correlation of Computational Data with Experimental Observations
The ultimate validation of computational models comes from their ability to reproduce and explain experimental results. For this compound, a strong correlation between computational predictions and experimental observations would lend significant credibility to the theoretical models.
For instance, if a particular reaction of this compound is observed to be highly stereoselective, the computational models should be able to replicate this high degree of selectivity by showing a significant energy difference between the diastereomeric transition states. Discrepancies between computational and experimental results can also be informative, as they may point to limitations in the theoretical model or suggest the presence of unforeseen reaction pathways or experimental conditions that were not accounted for in the calculations. The synergy between computational and experimental studies is crucial for a comprehensive understanding of the chemical behavior of this compound. researchgate.netacs.org
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation
Beyond routine spectroscopic identification, a deeper understanding of the molecule's complex structure, including its connectivity and stereochemistry, necessitates the use of advanced spectroscopic methods.
Advanced NMR Spectroscopy
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously establishing the covalent framework of (5S)-5-(bromomethyl)-4-methylmorpholin-3-one. Techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton spin couplings, thereby mapping the connectivity of the protons within the morpholinone ring and the bromomethyl substituent. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the carbon skeleton by correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively.
To determine the relative stereochemistry of the chiral center at the C5 position, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. This technique detects through-space interactions between protons that are in close proximity. By analyzing the NOESY spectrum, researchers can deduce the spatial arrangement of the bromomethyl group relative to the other substituents on the morpholinone ring, providing critical insights into the molecule's preferred conformation.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition. This data is invaluable for distinguishing the target compound from other potential isomers or compounds with similar nominal masses.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C6H10BrNO2 |
| Exact Mass | 206.9949 |
| Isotopic Pattern | Presence of bromine isotopes (79Br and 81Br) in approximately a 1:1 ratio, resulting in characteristic M and M+2 peaks. |
Chiroptical Spectroscopy for Absolute Configuration Studies
To confirm the absolute configuration of the stereocenter as (S), chiroptical spectroscopy, particularly Circular Dichroism (CD), would be utilized. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations or with spectra of compounds with known absolute configurations to definitively assign the stereochemistry.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The chemical and enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Advanced chromatographic techniques are the gold standard for these determinations.
Chiral Stationary Phase Chromatography
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) employing a chiral stationary phase (CSP) is the most direct method for separating and quantifying the enantiomers of this compound. The choice of the CSP is critical and would be determined through screening various columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides) to achieve baseline separation of the (S) and (R) enantiomers. Once a suitable method is developed, it can be used to accurately determine the enantiomeric excess (e.e.) of a sample.
Table 2: Representative Chiral Chromatography Method Parameters
| Parameter | Description |
| Technique | Chiral HPLC or SFC |
| Chiral Stationary Phase | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), optimized for resolution. |
| Detection | UV-Vis or Mass Spectrometry |
| Output | Separate peaks for the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess. |
Derivatization for Chiral Analysis
In cases where direct separation on a CSP is challenging, an alternative approach is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard, non-chiral chromatography column (e.g., reverse-phase HPLC). The relative peak areas of the diastereomeric products can then be used to determine the original enantiomeric composition. The choice of CDA would depend on the functional groups present in the molecule; for a secondary amine precursor to the final compound, a chiral acid chloride or isocyanate could be suitable.
Conclusion and Future Research Directions
Summary of Current Understanding and Synthetic Utility
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one is a chiral N-methylated morpholinone featuring a stereocenter at the C5 position and a reactive bromomethyl substituent. This combination of features makes it a highly versatile synthon for asymmetric synthesis. The morpholinone ring itself is a common motif in pharmacologically active molecules, valued for improving properties like aqueous solubility and metabolic stability. nih.gov
The primary synthetic utility of this compound lies in the reactivity of the C5-bromomethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This capability enables the divergent synthesis of a library of analogues from a single, stereochemically defined precursor. The fixed (S)-configuration at the C5 position provides a powerful method for controlling the stereochemistry of the final products, a critical aspect in the development of selective therapeutics. The N-methyl group can influence the conformational rigidity of the ring and its binding interactions with biological targets.
The potential transformations and the resulting molecular diversity are summarized in the table below.
| Nucleophile | Reaction Type | Resulting Functional Group | Potential Application Area |
| Amines (R₂NH) | Nucleophilic Substitution | Secondary/Tertiary Amines | CNS agents, Kinase inhibitors |
| Azide (N₃⁻) | Nucleophilic Substitution | Azides (precursor to amines) | Bioorthogonal chemistry, Click chemistry |
| Thiols (RSH) | Nucleophilic Substitution | Thioethers | Enzyme inhibitors |
| Alcohols/Phenols (ROH) | Williamson Ether Synthesis | Ethers | Various medicinal chemistry scaffolds |
| Carboxylates (RCOO⁻) | Nucleophilic Substitution | Esters | Prodrugs, Bioactive molecules |
| Cyanide (CN⁻) | Nucleophilic Substitution | Nitriles (precursor to acids/amines) | Antiviral/Anticancer agents |
This interactive table outlines potential synthetic pathways utilizing the bromomethyl group for diversification.
Emerging Challenges and Opportunities in Stereoselective Morpholinone Chemistry
The stereoselective synthesis of substituted morpholines and morpholinones remains a significant challenge in organic chemistry. nih.gov While numerous methods exist, the construction of scaffolds with multiple, well-defined stereocenters, particularly quaternary centers, can be difficult and require multi-step, often low-yielding, synthetic sequences. researchgate.netresearchgate.net
The availability of chiral building blocks like this compound presents a key opportunity to circumvent these challenges. By starting with a stereochemically pure precursor, synthetic chemists can focus on elaborating the rest of the molecule without the need for de novo construction of the chiral core or difficult chiral separations. This approach significantly streamlines the synthesis of complex chiral targets.
Future opportunities lie in leveraging this scaffold to access novel chemical space. The challenge is to develop robust and high-yielding methods for the functionalization of the bromomethyl group that are compatible with a wide range of nucleophiles and subsequent reaction conditions. Furthermore, developing synthetic routes to the opposite enantiomer, (5R)-5-(bromomethyl)-4-methylmorpholin-3-one, would be highly valuable, as it would allow for the systematic investigation of stereochemistry-dependent structure-activity relationships (SAR) in biological systems.
Potential for Novel Methodologies and Applications in Synthetic Research
The structure of this compound is well-suited for integration into modern synthetic methodologies such as diversity-oriented synthesis (DOS) and solid-phase synthesis. researchgate.netresearchgate.net In a DOS approach, the core scaffold can be systematically elaborated through various reaction pathways to rapidly generate a collection of structurally diverse small molecules. researchgate.netresearchgate.net Such libraries are invaluable for screening against biological targets to identify new lead compounds.
The bromomethyl handle is also amenable to solid-phase synthesis, where the scaffold could be anchored to a polymer support. nih.gov This would facilitate the purification of intermediates and the automated synthesis of peptide-mimetics or other oligomeric structures where the morpholinone acts as a constrained amino acid surrogate. researchgate.net
Potential applications in synthetic research include:
Constrained Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures (e.g., turns or helices) and enhance proteolytic stability.
Asymmetric Catalysis: Use as a precursor for the synthesis of novel chiral ligands for transition metal catalysts.
Fragment-Based Drug Discovery: The core morpholinone can serve as a starting fragment that can be "grown" by adding substituents at the C5 position to improve binding affinity to a target protein.
Prospects for the Rational Design of New Chiral Molecules Utilizing this Scaffold
Rational drug design relies on the precise three-dimensional arrangement of functional groups to achieve high-affinity and selective binding to a biological target. drugtargetreview.com The rigid, chair-like conformation of the morpholinone ring in this compound provides a fixed platform from which substituents can be projected into specific regions of space.
The defined stereocenter at C5 ensures that any substituent introduced via the bromomethyl linker will have a predictable spatial orientation relative to the core scaffold. This is a significant advantage for computational and structure-based design efforts. Chemists can model how different substituents will interact with a target's binding site, allowing for the rational design of molecules with improved potency and selectivity. The stability of the chiral center is also a crucial factor, as racemization can lead to loss of activity or the emergence of toxic effects. drugtargetreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
